Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate.
Reduction: Regeneration of the original hydroxyethyl compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyethyl group.
Ethyl 4-(2,2,2-trifluoro-1-aminoethyl)-1H-pyrrole-2-carboxylate: Contains an amino group instead of a hydroxyethyl group.
Uniqueness
Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10F3NO3 |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3 |
InChI Key |
QLFZNDIRAWEJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.